molecular formula C7H9N3O3 B057208 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole CAS No. 16773-52-7

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole

Cat. No.: B057208
CAS No.: 16773-52-7
M. Wt: 183.16 g/mol
InChI Key: NLXRQOREXATYEE-UHFFFAOYSA-N
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Description

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an epoxy group, a nitro group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole typically involves the reaction of 2-methyl-5-nitroimidazole with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the epoxy group. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The epoxy group can be opened by nucleophiles, leading to the formation of various derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactive epoxy group.

Mechanism of Action

The mechanism of action of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole involves the interaction of its functional groups with biological targets. The epoxy group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

  • 1-(2,3-Epoxypropyl)-2-nitroimidazole
  • 2,3-Epoxypropyl phenyl ether
  • Glycidyl phenyl ether

Comparison: 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole is unique due to the presence of both an epoxy group and a nitro group on the imidazole ring. This combination imparts distinct reactivity and potential biological activity compared to similar compounds, which may lack one or more of these functional groups. The presence of the methyl group also influences its chemical behavior and interactions.

Properties

IUPAC Name

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5-8-2-7(10(11)12)9(5)3-6-4-13-6/h2,6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRQOREXATYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937382
Record name 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16773-52-7
Record name 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16773-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-EPOXYPROPYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59XV6EY55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method to synthesize 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole, and what factors significantly influence its yield?

A1: The research paper [] describes a highly efficient synthesis method for this compound using phase-transfer catalysis. The reaction involves treating Ornidazole with an alkaline solution in the presence of tetrabutylammonium bromide as the catalyst. The study systematically investigates the impact of various reaction parameters on the yield of the target compound. Key findings include:

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